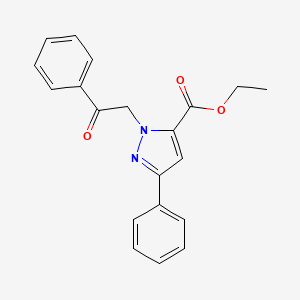
Ethylamine, 2-(2-propynylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, 2-(2-propynylthio)- is an organic compound that features an ethylamine group bonded to a propynylthio moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ethylamine, 2-(2-propynylthio)- typically involves a multi-step synthetic process. One common method includes the Friedel-Crafts alkylation reaction where thiophene is used as a raw material and halogenated propionate under the action of a composite oxide solid acid catalyst . This is followed by amidation and Hofmann rearrangement to yield the final product .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is often emphasized to reduce production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylamine, 2-(2-propynylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizers such as potassium permanganate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ethylamine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizers.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as halides or other amines.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethylamine, 2-(2-propynylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which Ethylamine, 2-(2-propynylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Similar Compounds:
Methylamine: A simpler amine with a single methyl group.
Ethylenediamine: Contains two amine groups connected by an ethylene bridge.
Propylamine: An amine with a propyl group.
Eigenschaften
| 75606-28-9 | |
Molekularformel |
C5H9NS |
Molekulargewicht |
115.20 g/mol |
IUPAC-Name |
2-prop-2-ynylsulfanylethanamine |
InChI |
InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h1H,3-6H2 |
InChI-Schlüssel |
JXNNUSBDVAUZFU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCSCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048664.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12048672.png)
![Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12048679.png)
![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B12048687.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12048699.png)





![Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12048745.png)

